molecular formula C12H24N2O3 B8105431 tert-Butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate

tert-Butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate

Cat. No.: B8105431
M. Wt: 244.33 g/mol
InChI Key: VHGLWGLDPWHVKI-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate is a chemical building block of interest in medicinal chemistry and organic synthesis. Compounds featuring a piperidine ring substituted with both a tert-butyl carbamate (Boc) group and a hydroxy group are frequently employed as key intermediates in the synthesis of more complex, biologically active molecules . The Boc group serves as a fundamental protecting group for amines, allowing for selective reactions elsewhere in the molecule during multi-step synthetic sequences . The hydroxymethyl and carbamate functionalities present in related structures make them valuable precursors for pharmaceutical research, particularly in the development of compounds with potential antitumor properties . As a versatile synthon, this compound can be utilized in various chemical transformations, including alkylation and condensation reactions, to generate a diverse array of derivatives for screening and development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory use.

Properties

IUPAC Name

tert-butyl N-[1-(4-hydroxypiperidin-4-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-9(12(16)5-7-13-8-6-12)14-10(15)17-11(2,3)4/h9,13,16H,5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGLWGLDPWHVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCNCC1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate, also known by its CAS number 903587-87-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H24N2O3C_{12}H_{24}N_{2}O_{3} with a molecular weight of 244.33 g/mol. The compound features a tert-butyl group, a hydroxypiperidine moiety, and a carbamate functional group, which contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The hydroxypiperidine structure suggests potential interactions with acetylcholinesterase and other key enzymes involved in neurological processes.

Neuroprotective Effects

Studies have demonstrated that compounds related to this compound exhibit neuroprotective properties. For instance, in in vitro models of Alzheimer's disease (AD), similar compounds have shown the ability to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells. M4 , a compound structurally similar to this compound, demonstrated significant inhibition of amyloidogenesis and protection against cell death induced by amyloid-beta peptides .

Anti-inflammatory Properties

The compound has also been linked to anti-inflammatory effects. In animal models, treatment with related compounds resulted in reduced levels of pro-inflammatory cytokines such as IL-6 following immune stimulation . This suggests potential applications in conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies using astrocyte cultures treated with amyloid-beta revealed that compounds similar to this compound could significantly reduce TNF-α levels and free radical production, indicating a protective effect against neuroinflammation .

In Vivo Studies

In vivo experiments involving animal models of AD showed that these compounds could improve cognitive function and reduce pathological markers associated with the disease. For example, administration of related carbamates led to decreased amyloid plaque formation and improved behavioral outcomes in treated mice compared to control groups .

Data Tables

Study Model Outcome Reference
NeuroprotectionIn vitro astrocyte modelReduced TNF-α and free radicals
Amyloid aggregation inhibitionIn vitro Aβ model85% inhibition at 100 μM
Cognitive improvementIn vivo AD modelImproved cognitive function and reduced plaques

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of more complex molecules.
  • Reactivity Studies : It can undergo oxidation, reduction, and substitution reactions, making it valuable for studying reaction mechanisms and developing new synthetic pathways.

Biology

  • Building Block for Bioactive Molecules : It is used in the development of biologically active compounds, particularly those targeting specific enzymes or receptors.
  • Mechanism of Action : The compound interacts with molecular targets, modulating enzyme activity which can lead to various biological effects. Its specific interactions are still under investigation but show promise in pharmacological applications .

Medicine

  • Therapeutic Potential : Research indicates that tert-butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate may have therapeutic properties, particularly in the treatment of neurodegenerative diseases. For instance, it has been studied for its effect on amyloid beta aggregation, which is relevant to Alzheimer's disease .
  • Case Study : In vitro studies demonstrated that derivatives of this compound exhibit protective effects against neurotoxicity induced by amyloid beta peptides in astrocytes. This suggests potential for developing drugs aimed at neuroprotection .

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials due to its stability and reactivity profile.
  • Pharmaceutical Manufacturing : Its role as a precursor in drug development underscores its importance in pharmaceutical applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbamate Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Purity (%) Biological Activity/Use Reference
tert-Butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate Piperidine 4-hydroxyl, ethylcarbamate ~265 (estimated) N/A Hypothetical intermediate
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c) Azetidine Pyrimidine, ethylcarbamate 280 >99 Histamine H3 receptor agonist
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Piperidine 4-cyanopyridine 298.38 98+ Intermediate for kinase inhibitors
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetyl group 214.28 N/A Precursor for kinase inhibitors
tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate (136) Pyridine Fluorophenyl, hydroxyimino 359.36 100 CK1δ inhibitor

Key Observations:

  • Core Heterocycle: The target compound’s piperidine ring offers greater conformational flexibility compared to azetidine () but may reduce metabolic stability relative to aromatic pyridine derivatives ().
  • Substituent Effects: The 4-hydroxyl group enhances hydrophilicity, contrasting with lipophilic groups like acetyl () or cyanopyridine (). This polarity could improve aqueous solubility but may reduce membrane permeability.

Q & A

Q. What are the common synthetic routes for tert-Butyl (1-(4-hydroxypiperidin-4-yl)ethyl)carbamate?

The synthesis typically involves multi-step reactions, including condensation, reduction, and protection. For example, similar carbamates are synthesized via the reaction of substituted aldehydes with protected piperidine derivatives, followed by reductive amination and tert-butoxycarbonyl (Boc) protection. Solvents like dichloromethane and catalysts such as triethylamine are often employed to optimize yield and purity .

Q. Which spectroscopic methods are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) is critical for confirming molecular structure, as shown in the analysis of analogous compounds with detailed peak assignments for carbamate and piperidine moieties . X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) provides definitive structural confirmation, particularly for resolving stereochemistry .

Q. What safety protocols should be followed when handling this compound?

Key safety measures include:

  • Storage : In a cool, ventilated area away from direct sunlight and ignition sources .
  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Spill Management : Use absorbent materials and avoid inhalation of dust/vapors .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Cross-validation using complementary techniques is essential. For instance:

  • Compare NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts).
  • Re-examine crystallographic data using software like SHELX to check for refinement artifacts or twinning .
  • Assess purity via HPLC or mass spectrometry to rule out impurities influencing results .

Q. What strategies optimize reaction conditions for improved yield in Boc-protection steps?

Key considerations include:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reagent solubility.
  • Temperature Control : Slow addition of Boc anhydride at 0°C minimizes side reactions .

Q. How can regioselective functionalization of the piperidine ring be achieved?

Regioselectivity is influenced by steric and electronic factors. For example:

  • Electrophilic Substitution : Use directing groups (e.g., hydroxyl at C4) to guide reactions to specific positions.
  • Metal Catalysis : Palladium-mediated coupling (e.g., Suzuki-Miyaura) for aryl group introduction, as demonstrated in related piperidine derivatives .

Q. What mechanistic insights exist for the compound’s reactivity in biological systems?

The hydroxyl and carbamate groups may participate in hydrogen bonding with enzyme active sites. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., enzyme inhibition) validate interactions. Reduction of nitro groups in analogs to amines has been linked to enhanced bioactivity .

Methodological Considerations

Q. How should stability studies be designed for this compound under varying pH and temperature?

  • Experimental Design : Incubate samples at pH 3–10 (buffered solutions) and temperatures (4°C, 25°C, 40°C) for 1–4 weeks.
  • Analysis : Monitor degradation via HPLC-UV and LC-MS to identify breakdown products. Stability data from related carbamates suggest susceptibility to acidic hydrolysis of the Boc group .

Q. What analytical techniques are suitable for quantifying trace impurities?

  • HPLC-MS : Detects impurities at ppm levels and identifies structural anomalies.
  • NMR Relaxation Methods : 19^{19}F NMR (if fluorinated analogs exist) enhances sensitivity for low-abundance species .

Q. How can computational tools aid in predicting the compound’s physicochemical properties?

Software like Gaussian (for DFT calculations) predicts logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, which is critical for drug design applications .

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